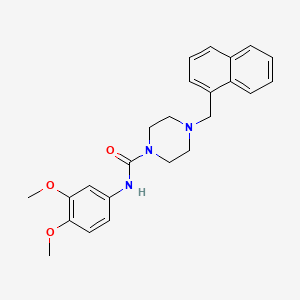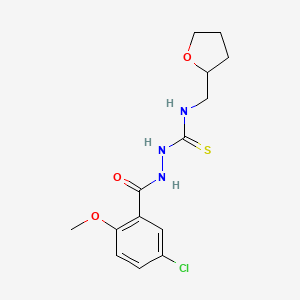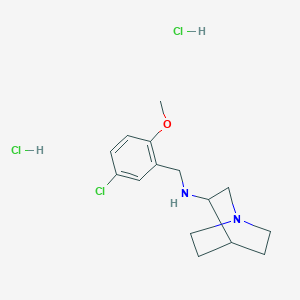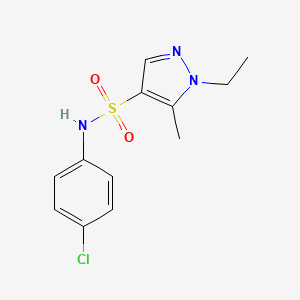
4-(2-methylphenyl)-5-(2-phenyl-4-quinolinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Descripción general
Descripción
1,2,4-Triazole derivatives are a class of heterocyclic compounds that have attracted interest due to their diverse chemical properties and potential applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound is part of this family, and its study can provide insights into the unique interactions and transformations possible within this class of chemicals.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves regioselective methods that allow for the introduction of various functional groups, leading to a wide variety of compounds with different properties. For example, Behalo et al. (2017) described the regioselective synthesis of some triazole derivatives, demonstrating the versatility of this approach in creating compounds with potential antitumor and antioxidant activities (Behalo, Amine, & Fouda, 2017).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can engage in various chemical interactions. X-ray diffraction techniques often reveal the planar nature of the triazole ring and its influence on the molecule's overall geometry. Saeed et al. (2014) detailed the synthesis and characterization of N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/Thiadiazol-2-amines and 4-Aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones, highlighting the structural diversity achievable within this chemical framework (Saeed, Abbas, Ibrar, & Bolte, 2014).
Chemical Reactions and Properties
1,2,4-Triazole derivatives undergo various chemical reactions, including intramolecular cyclization, substitution, and tautomerism. The reactivity of these compounds is influenced by the substituents on the triazole ring and the presence of other functional groups. Aouad et al. (2018) reported on the synthesis and physicochemical properties of a novel 1,2,4-triazole compound, exploring the concept of thiol⇔thione tautomerism and its implications for chemical reactivity (Aouad, Messali, Rezki, Al‐Zaqri, & Warad, 2018).
Propiedades
IUPAC Name |
4-(2-methylphenyl)-3-(2-phenylquinolin-4-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4S/c1-16-9-5-8-14-22(16)28-23(26-27-24(28)29)19-15-21(17-10-3-2-4-11-17)25-20-13-7-6-12-18(19)20/h2-15H,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUGHXUAPHIIKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4819634.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4819638.png)


![methyl 10-cyclopropyl-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4819663.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B4819672.png)
![2-{[5-(5-ethyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4819675.png)



![3-[(4-chlorobenzyl)thio]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4819694.png)
![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B4819706.png)

